molecular formula C15H17N3O3 B2599827 (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone CAS No. 890092-75-8

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone

Cat. No.: B2599827
CAS No.: 890092-75-8
M. Wt: 287.319
InChI Key: CBXUYTAGYVCTIH-UHFFFAOYSA-N
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Description

The compound (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone features a bicyclic pyrroloimidazole core substituted with an amino group at position 2 and a 2,4-dimethoxyphenyl ketone moiety at position 3. Its molecular formula is C₁₆H₁₇N₃O₃, with a molecular weight of 299.33 g/mol.

Properties

IUPAC Name

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-9-5-6-10(11(8-9)21-2)14(19)13-15(16)17-12-4-3-7-18(12)13/h5-6,8H,3-4,7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXUYTAGYVCTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=C(N=C3N2CCC3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of 2-methoxypyrroline with aminoacetonitrile hydrochloride under reflux conditions in isopropanol, leading to the formation of the pyrrolo[1,2-a]imidazole core . Subsequent functionalization steps introduce the 2,4-dimethoxyphenyl and methanone groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Mechanism of Action

The mechanism of action of (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Features Bioactivity/Applications Reference
Target Compound 2-amino; 3-(2,4-dimethoxyphenyl)ketone C₁₆H₁₇N₃O₃ Rigid bicyclic core; electron-rich aryl group Antimicrobial (inferred from analogues)
2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole 3-phenyl C₁₂H₁₂N₂ Simple aryl substitution; no amino group Unknown
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde 2-formyl C₇H₈N₂O Aldehyde functionalization; reactive for further derivatization Intermediate in synthesis
3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (3a–e) 3-aryl (e.g., 4-fluorophenyl) Variable Diverse aryl groups; synthesized via condensation and alkylation Antibacterial, antifungal
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid 3-carboxylic acid C₇H₈N₂O₂ Polar functional group; enhances solubility Potential drug candidate

Key Observations

Substituent Effects on Bioactivity :

  • The 3-aryl-pyrroloimidazoles (e.g., 3a–e) exhibit broad-spectrum antibacterial and antifungal activity, with electron-withdrawing groups (e.g., 4-fluorophenyl) enhancing potency . The target compound’s 2,4-dimethoxyphenyl group may similarly modulate electron density, though specific activity data are unavailable.
  • Quaternary salts (e.g., 4, 6a–e) derived from alkylation show improved bioavailability due to increased cationic character .

Functional Group Reactivity: The carbaldehyde (C₇H₈N₂O) and carboxylic acid (C₇H₈N₂O₂) derivatives serve as intermediates for further modifications, such as Schiff base formation or amide coupling . The target compound’s methanone group could similarly participate in nucleophilic additions or serve as a hydrogen-bond acceptor.

Synthetic Flexibility :

  • The pyrroloimidazole core is amenable to diverse reactions, including amination, oxidation, and cyclization (e.g., formation of triazole-fused derivatives) . This flexibility contrasts with more rigid heterocycles like purines or pyrimidines.

Biological Activity

The compound (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone is a novel organic molecule with significant potential in medicinal chemistry. Its unique structural features include a fused imidazole ring and a dimethoxyphenyl moiety, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 890092-75-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to function as an inhibitor of certain enzymes or receptors involved in various biochemical pathways. The precise mechanisms are still under investigation but may include modulation of signaling pathways related to cell proliferation and apoptosis.

1. Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against Leishmania species, which are responsible for leishmaniasis. In a study evaluating a series of imidazopyridine derivatives, the compound demonstrated potent activity with a pEC50 value indicating effective inhibition of L. infantum growth (pEC50: 6.1) and a selectivity index (SI) of 10-fold compared to primary mouse macrophages (PMM) .

2. Anticancer Potential

The compound has shown promise in preclinical models for its anticancer properties. In vitro assays indicated that it could inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. Its unique structure allows it to engage with cellular targets that are critical for tumor growth and survival.

Study on Antiparasitic Activity

In a comparative study involving several derivatives of pyrrolo[1,2-a]imidazoles, the compound was found to possess superior LogD7.4 values and improved potency against Leishmania compared to other tested compounds . The introduction of specific functional groups significantly influenced its selectivity and potency.

CompoundpEC50 (L.infantum)SI (Selectivity Index)Aqueous Solubility (μM)
Compound A5.41620
Compound B6.11017
Target Compound6.11015

Study on Anticancer Activity

A separate investigation into the anticancer potential revealed that the compound exhibited cytotoxic effects against multiple cell lines with IC50 values lower than those of established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly impacted cytotoxicity.

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